![molecular formula C18H23FN4O B2363420 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone CAS No. 1285873-82-6](/img/structure/B2363420.png)
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. It is also known by its chemical name, TAK-659. This compound has been the subject of scientific research due to its potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone involves the inhibition of various kinases, including BTK, FLT3, and JAK3. This inhibition leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of these processes has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, the inhibition of these kinases by this compound has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone in lab experiments include its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases. Its inhibitory effects on various kinases, including BTK, FLT3, and JAK3, make it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of selectivity towards specific kinases. Further research is needed to determine the optimal dosage and administration of this compound in order to minimize its potential toxicity.
Zukünftige Richtungen
The future directions for research on 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone include the optimization of its synthesis method, the determination of its optimal dosage and administration, and the identification of its specific targets and mechanisms of action. Further research is also needed to determine its potential applications in the treatment of specific diseases, including cancer, autoimmune diseases, and inflammatory diseases. The development of selective inhibitors of specific kinases may also lead to the development of more effective and targeted therapies for these diseases.
Synthesemethoden
The synthesis of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone involves several steps. The first step is the reaction of 2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with 1-bromo-2-fluorobenzene to form 2-(2-fluorophenyl)-6-methyl-4-oxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with piperazine to form 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-methyl-4-oxo-1,2,3,4-tetrahydropyrimidine. The final step involves the isopropylation of the nitrogen atom of the piperazine ring using isopropyl iodide to form this compound.
Wissenschaftliche Forschungsanwendungen
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone has been the subject of scientific research due to its potential applications in the treatment of various diseases. It has been found to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, the inhibition of these kinases by this compound has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-13(2)18-20-14(11-17(24)21-18)12-22-7-9-23(10-8-22)16-6-4-3-5-15(16)19/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIDWNXGXWCOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

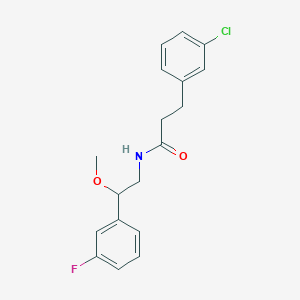
![4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2363339.png)
![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)
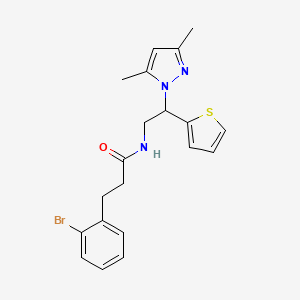
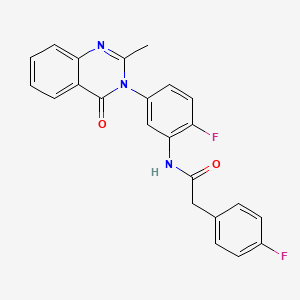
![N-(3-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363344.png)
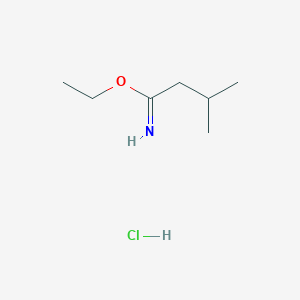

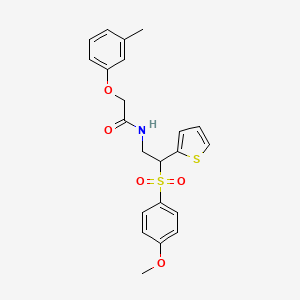

![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)
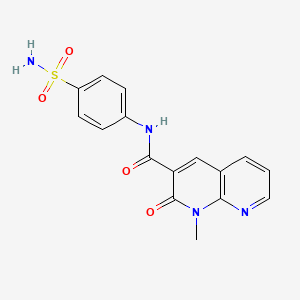
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2363360.png)